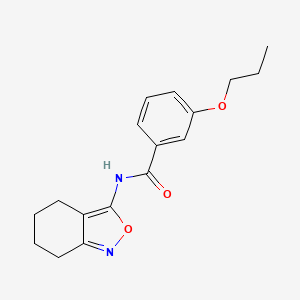
3-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide group attached to a tetrahydrobenzoxazole ring, which is further substituted with a propoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the tetrahydrobenzoxazole ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction using propyl bromide or propyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzamide: The final step involves the coupling of the tetrahydrobenzoxazole derivative with a benzoyl chloride or benzoyl anhydride to form the benzamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
3-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can be compared with other similar compounds, such as:
4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: Similar structure but with a different substitution pattern.
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: Contains a benzothiazole ring instead of a benzoxazole ring.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Different core structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-2-10-21-13-7-5-6-12(11-13)16(20)18-17-14-8-3-4-9-15(14)19-22-17/h5-7,11H,2-4,8-10H2,1H3,(H,18,20) |
InChI Key |
QZZMHNPKXBNTMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382506.png)
![3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11382507.png)
![N-(1,3-benzothiazol-2-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11382509.png)
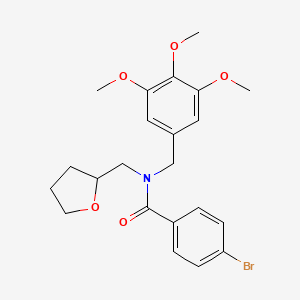
![2-ethyl-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11382521.png)
![8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11382528.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11382535.png)
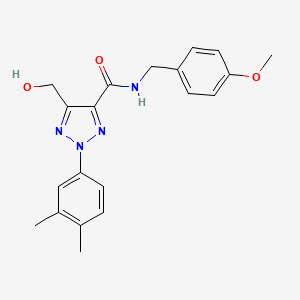
![N'-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11382551.png)
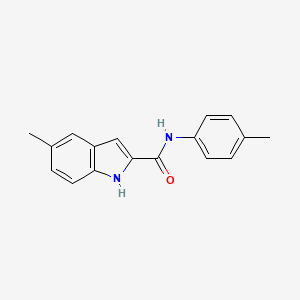
![N-[1-(4-chlorophenyl)ethyl]-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11382568.png)
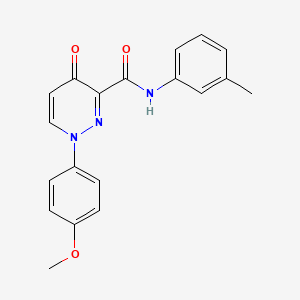
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B11382586.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11382587.png)
